![molecular formula C6H11OP B103662 4-Phosphorinanone, 1-methyl- CAS No. 16327-48-3](/img/structure/B103662.png)
4-Phosphorinanone, 1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phosphorinanone, 1-methyl- is a chemical compound that has recently gained attention in the scientific community due to its potential applications in scientific research. It is a cyclic phosphate ester that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-Phosphorinanone, 1-methyl- is not fully understood. However, it is known that it can inhibit the activity of protein phosphatases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting protein phosphatases, 4-Phosphorinanone, 1-methyl- can alter the phosphorylation status of proteins and affect their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Phosphorinanone, 1-methyl- have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, inhibit the growth of bacteria, and enhance the activity of certain enzymes. Additionally, 4-Phosphorinanone, 1-methyl- has been shown to affect the function of the nervous system, specifically by inducing Parkinson's disease-like symptoms in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Phosphorinanone, 1-methyl- in lab experiments is its ability to selectively inhibit protein phosphatases, which can be useful for studying cellular signaling pathways. Additionally, it can be synthesized using various methods, allowing for flexibility in experimental design. However, one limitation of using 4-Phosphorinanone, 1-methyl- is its potential toxicity, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-Phosphorinanone, 1-methyl-. One potential direction is the development of new synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-Phosphorinanone, 1-methyl- and its effects on cellular signaling pathways. Finally, research is needed to determine the potential applications of 4-Phosphorinanone, 1-methyl- in the development of new drugs and therapies for various diseases.
Synthesemethoden
4-Phosphorinanone, 1-methyl- can be synthesized using various methods, including the reaction of 1-methyl-4-piperidone with phosphorus oxychloride and triethylamine, the reaction of 1-methyl-4-piperidone with phosphorus pentoxide and dimethylformamide, and the reaction of 1-methyl-4-piperidone with phosphorus trichloride and triethylamine. The yield and purity of the synthesized compound depend on the specific method used.
Wissenschaftliche Forschungsanwendungen
4-Phosphorinanone, 1-methyl- has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It can be used as a precursor for the synthesis of other compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a neurotoxin that induces Parkinson's disease-like symptoms in animals. Additionally, 4-Phosphorinanone, 1-methyl- has been used as a tool for studying the role of phosphates in biological systems.
Eigenschaften
CAS-Nummer |
16327-48-3 |
---|---|
Molekularformel |
C6H11OP |
Molekulargewicht |
130.12 g/mol |
IUPAC-Name |
1-methylphosphinan-4-one |
InChI |
InChI=1S/C6H11OP/c1-8-4-2-6(7)3-5-8/h2-5H2,1H3 |
InChI-Schlüssel |
CGWKFVCVSUVZNG-UHFFFAOYSA-N |
SMILES |
CP1CCC(=O)CC1 |
Kanonische SMILES |
CP1CCC(=O)CC1 |
Synonyme |
1-Methylphosphorinan-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.